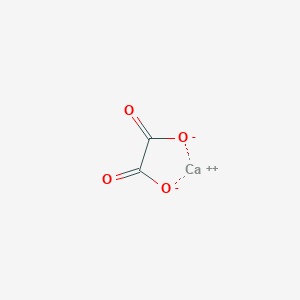

calcium;oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C2CaO4 |

|---|---|

Poids moléculaire |

128.10 g/mol |

Nom IUPAC |

calcium;oxalate |

InChI |

InChI=1S/C2H2O4.Ca/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

Clé InChI |

QXDMQSPYEZFLGF-UHFFFAOYSA-L |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].[Ca+2] |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Core Chemical Properties of Calcium Oxalate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium oxalate (B1200264) (CaC₂O₄) is a coordination polymer of significant interest across various scientific disciplines, from geology, where it occurs as minerals, to human biology, where it is the primary constituent of the majority of kidney stones.[1][2] Its presence in numerous plant species also underscores its biological relevance.[3] A thorough understanding of the fundamental chemical properties of calcium oxalate crystals is paramount for researchers in fields such as nephrology, urology, materials science, and pharmacology. This technical guide provides an in-depth analysis of the core chemical characteristics of calcium oxalate, detailed experimental protocols for its analysis, and visual representations of its key transformations.

Calcium oxalate can exist in different hydration states, with the most common being the monohydrate (CaC₂O₄·H₂O), dihydrate (CaC₂O₄·2H₂O), and the rarer trihydrate (CaC₂O₄·3H₂O).[1] These forms are also known as the minerals whewellite, weddellite, and caoxite, respectively.[1] The anhydrous form and all hydrated forms are colorless or white.[1][4]

Crystal Structure and Morphology

The different hydrated forms of calcium oxalate crystallize in distinct systems, leading to varied morphologies that can be crucial for identification and in understanding their pathological implications.

-

Calcium Oxalate Monohydrate (COM) : Often referred to as whewellite, COM crystals are typically monoclinic.[5] Their morphology can vary, presenting as dumbbells, spindles, ovals, or picket fences.[1] The monohydrate form is the most stable and most abundant form of this salt.[4]

-

Calcium Oxalate Dihydrate (COD) : Known as weddellite, COD crystals are characteristically octahedral (envelope-shaped).[1] These crystals can form at any urinary pH.[1] The dihydrate crystals are noted to have jagged edges.[4]

-

Calcium Oxalate Trihydrate (COT) : The trihydrate form, or caoxite, has a triclinic crystal structure.[6]

Core Chemical Properties

Solubility

Calcium oxalate is sparingly soluble in water. Its solubility is a critical factor in biological systems, particularly in the context of kidney stone formation. The solubility product constant (Ksp) for calcium oxalate is approximately 2.7 x 10⁻⁹ at 25°C.[1][7] The solubility can be influenced by factors such as pH, temperature, and the presence of other ions.[8] For instance, magnesium ions have been shown to increase the solubility of calcium oxalate.[7]

Aqueous solutions of calcium oxalate are slightly basic due to the basicity of the oxalate anion.[1][9] It is generally insoluble in acetic acid but will dissolve in stronger acids like nitric acid and hydrochloric acid.[9][10][11] The increased solubility in strong acids is due to the protonation of the oxalate anion, which shifts the dissolution equilibrium.[9]

Thermal Decomposition

The thermal decomposition of calcium oxalate monohydrate is a well-characterized, multi-step process, making it a useful standard for thermogravimetric analysis (TGA).[2][12][13][14] The decomposition proceeds through three distinct stages:

-

Dehydration: The loss of the water molecule to form anhydrous calcium oxalate.

-

Decomposition to Calcium Carbonate: The anhydrous calcium oxalate decomposes to form calcium carbonate and carbon monoxide.

-

Decomposition to Calcium Oxide: The calcium carbonate further decomposes to calcium oxide and carbon dioxide.

Quantitative Data Summary

| Property | Value | Hydrate (B1144303) Form | Reference |

| Molecular Formula | CaC₂O₄ | Anhydrous | [3] |

| CaC₂O₄·H₂O | Monohydrate | [1] | |

| CaC₂O₄·2H₂O | Dihydrate | [1] | |

| CaC₂O₄·3H₂O | Trihydrate | [1] | |

| Molar Mass | 128.10 g/mol | Anhydrous | [3] |

| 146.11 g/mol | Monohydrate | [4] | |

| Appearance | Colorless or white solid | All forms | [1][4] |

| Density | 2.2 g/cm³ | Monohydrate | [3] |

| Solubility in Water | 0.61 mg / 100 g H₂O (20 °C) | Monohydrate | [1] |

| Solubility Product (Ksp) | 2.7 × 10⁻⁹ | Monohydrate | [1] |

| Melting Point | Decomposes at ~200 °C | Monohydrate | [1][10] |

| Thermal Decomposition Step | Reaction | Theoretical Mass Loss | Measured Mass Loss (Example) | Temperature Range (approx.) | Reference |

| Step 1: Dehydration | CaC₂O₄·H₂O → CaC₂O₄ + H₂O | 12.33% | 12.30% | 100 - 200 °C | [12][14] |

| Step 2: Decarbonylation | CaC₂O₄ → CaCO₃ + CO | 19.17% | 18.90% | 400 - 530 °C | [12][14] |

| Step 3: Decarboxylation | CaCO₃ → CaO + CO₂ | 30.12% | 29.93% | 600 - 810 °C | [12][14] |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and composition of calcium oxalate hydrates by measuring mass changes as a function of temperature.

Methodology:

-

A small, precisely weighed sample (typically 5-20 mg) of calcium oxalate monohydrate is placed in a high-purity alumina (B75360) or platinum crucible.[15][16]

-

The crucible is loaded into a thermogravimetric analyzer.[15]

-

The instrument is tared to zero the balance.[15]

-

An inert atmosphere, typically nitrogen, is established with a constant flow rate (e.g., 20-40 mL/min) to prevent oxidation.[2][15]

-

The sample is heated at a constant rate, for example, 10 K/min, from ambient temperature to approximately 1000 °C.[2][15]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.[13]

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the distinct decomposition steps and the corresponding mass losses.[13] The first derivative of the TGA curve (DTG) can be used to more easily identify the temperatures of maximum mass loss rate.[13]

X-ray Diffraction (XRD)

Objective: To identify the crystalline phase(s) of calcium oxalate and determine its crystal structure.

Methodology:

-

A powdered sample of the calcium oxalate crystals is prepared.[17]

-

The sample is mounted on a sample holder for the X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).[18]

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to standard diffraction patterns from databases (e.g., International Centre for Diffraction Data) to identify the specific hydrate form of calcium oxalate present.[17]

-

For more detailed structural analysis, Rietveld refinement of the XRD data can be performed.[17][19]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in calcium oxalate and to distinguish between its different hydrate forms.

Methodology:

-

A small amount of the calcium oxalate sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used on the neat powder.[20][21]

-

The sample is placed in the FTIR spectrometer.

-

An infrared beam is passed through the sample.

-

The spectrometer measures the absorption of infrared radiation at different wavenumbers.

-

The resulting FTIR spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Characteristic FTIR Peaks for Calcium Oxalate Monohydrate:

-

~3446 - 3021 cm⁻¹: Symmetric and asymmetric O-H stretching vibrations of water.[22]

-

~1616 - 1600 cm⁻¹: Asymmetric C=O stretching vibration.[22]

-

~1314 - 1302 cm⁻¹: Symmetric C-O stretching vibration.[22]

-

~779 - 775 cm⁻¹: C-H bending.[22]

Visualizations

Caption: Thermal decomposition pathway of calcium oxalate monohydrate.

Caption: Workflow for the analysis of calcium oxalate crystals.

References

- 1. Calcium oxalate - Wikipedia [en.wikipedia.org]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. Calcium_oxalate [bionity.com]

- 4. differencebetween.com [differencebetween.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 8. mdpi.com [mdpi.com]

- 9. wyzant.com [wyzant.com]

- 10. Calcium oxalate: Chemical properties, Uses, Calcium oxalate stones_Chemicalbook [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. ebatco.com [ebatco.com]

- 13. h-and-m-analytical.com [h-and-m-analytical.com]

- 14. s4science.at [s4science.at]

- 15. stemed.site [stemed.site]

- 16. jeol.com [jeol.com]

- 17. Study of calcium oxalate monohydrate of kidney stones by X-ray diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 18. Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Study of calcium oxalate monohydrate of kidney stones by X-ray diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 20. ieeexplore.ieee.org [ieeexplore.ieee.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

A Deep Dive into Calcium Oxalate Hydrates: A Technical Guide to Monohydrate and Dihydrate Crystal Structures

For Researchers, Scientists, and Drug Development Professionals

Calcium oxalate (B1200264), a principal component of the majority of kidney stones, predominantly crystallizes in two hydrated forms: calcium oxalate monohydrate (COM) and calcium oxalate dihydrate (COD).[1][2] Understanding the nuanced differences in their crystal structures is paramount for developing effective therapeutic and preventative strategies for nephrolithiasis. This technical guide provides a comprehensive comparison of COM and COD, detailing their crystallographic properties, thermodynamic stability, and the experimental methodologies used for their characterization.

Core Crystallographic and Physicochemical Properties

The fundamental distinctions between COM and COD lie in their crystal systems, lattice parameters, and the amount of water integrated into their crystal lattices. COM, also known as whewellite, is the most thermodynamically stable form under physiological conditions.[3][4] In contrast, COD, or weddellite, is a metastable phase that can transform into the more stable COM over time or with changes in environmental conditions.[3][4]

The morphology of these crystals also differs significantly. COM crystals are often described as dumbbell-shaped, oval, or resembling picket fences, with a generally smooth surface.[2][5][6] COD crystals, on the other hand, typically form distinctive octahedral, bipyramidal, or "envelope" shapes and are characterized by jagged edges.[2][5]

| Property | Calcium Oxalate Monohydrate (COM) | Calcium Oxalate Dihydrate (COD) |

| Common Name | Whewellite | Weddellite |

| Chemical Formula | CaC₂O₄·H₂O | CaC₂O₄·2H₂O |

| Crystal System | Monoclinic | Tetragonal |

| Thermodynamic Stability | Stable | Metastable |

| Typical Morphology | Dumbbell, oval, picket fence | Octahedral, bipyramidal |

Table 1: Comparative Properties of COM and COD

Crystallographic Data

The precise arrangement of atoms within the crystal lattice defines the distinct properties of COM and COD. These structural details are determined through techniques like X-ray diffraction (XRD).

| Crystallographic Parameter | Calcium Oxalate Monohydrate (COM) | Calcium Oxalate Dihydrate (COD) |

| Crystal System | Monoclinic | Tetragonal |

| Space Group | P2₁/c | I4/m |

| a (Å) | 6.290 | 12.30 |

| b (Å) | 14.583 | 12.30 |

| c (Å) | 10.116 | 7.34 |

| α (°) | 90 | 90 |

| β (°) | 109.46 | 90 |

| γ (°) | 90 | 90 |

Table 2: Crystallographic Data for COM and COD

Experimental Protocols

The synthesis and characterization of COM and COD crystals are crucial for in-vitro studies investigating the mechanisms of stone formation and the efficacy of potential inhibitors.

Synthesis of Calcium Oxalate Crystals

A common method for synthesizing calcium oxalate crystals in the laboratory is through a precipitation reaction.

Protocol for COM Seed Crystal Preparation: [7]

-

Prepare 10 mM solutions of calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄).

-

Add the CaCl₂ and Na₂C₂O₄ solutions drop-wise into a container at room temperature, with a total volume of 4 liters, and mix for one week.

-

Allow the formed crystals to settle via gravity.

-

Aspirate the supernatant and recover the crystals by low-speed centrifugation.

-

Wash the crystals twice with methanol.

-

Dry the crystals at 65°C.

Protocol for Batch Crystallization (yielding a mix of COM and COD): [8][9]

-

Prepare 250 mL of a sodium oxalate solution and 250 mL of a calcium chloride solution. Adjust the initial pH of both solutions to 5 with hydrochloric acid.

-

Rapidly mix the two solutions in a stirring tank reactor with a magnetic stirring bar at a constant speed (e.g., 80 rpm).

-

Conduct the crystallization at room temperature for 20 minutes.

-

The resulting precipitate will contain a mixture of COM and COD, with COD often being the more prominent crystalline species under these conditions.[8][9]

Characterization Techniques

A multi-analytical approach is typically employed to characterize the synthesized crystals.

1. X-ray Diffraction (XRD):

-

Purpose: To identify the crystalline phase (COM vs. COD) and determine crystallographic parameters.

-

Methodology:

-

The dried crystal sample is powdered.

-

The powder is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

The resulting diffractogram is compared with standard diffraction patterns for COM and COD for phase identification.[8][10]

-

2. Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the morphology and surface features of the crystals.

-

Methodology:

-

A small amount of the crystal sample is mounted on an SEM stub using conductive adhesive.

-

The sample is coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

-

The sample is placed in the SEM chamber under vacuum.

-

A focused beam of electrons is scanned across the sample surface.

-

Secondary electrons emitted from the surface are detected to form an image of the crystal's topography.[11][12]

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the chemical composition and hydration state of the crystals by analyzing their vibrational modes.

-

Methodology:

-

A small amount of the powdered crystal sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the FTIR spectrometer.

-

An infrared beam is passed through the sample.

-

The absorption of infrared radiation at specific wavenumbers is measured, corresponding to the vibrational frequencies of the chemical bonds within the calcium oxalate and water molecules.

-

The resulting spectrum is analyzed for characteristic peaks of COM and COD.[1][13] An extended analysis of the FTIR spectrum focusing on the 780 cm⁻¹ peak can allow for a reliable analysis of the COM/COD ratio.[1][14]

-

4. Raman Spectroscopy:

-

Purpose: To provide complementary information on the vibrational modes of the crystals, aiding in phase identification and quantification.

-

Methodology:

-

The crystal sample is placed under a Raman microscope.

-

A monochromatic laser beam is focused on the sample.

-

The inelastically scattered light (Raman scattering) is collected and analyzed.

-

The Raman spectrum shows shifts in frequency that are characteristic of the vibrational modes of the material. Characteristic bands at 1462 cm⁻¹ for COM and 1477 cm⁻¹ for COD are often used for quantitative analysis.[15]

-

Visualizing Key Relationships and Processes

Diagrams generated using the DOT language provide clear visual representations of complex information.

Caption: Experimental workflow for the synthesis and characterization of calcium oxalate crystals.

Caption: Thermodynamic relationship between COD and COM.

Caption: Comparison of the crystal systems of COM and COD.

References

- 1. Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones | PLOS One [journals.plos.org]

- 2. Calcium oxalate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. differencebetween.com [differencebetween.com]

- 6. [Figure, Calcium Oxalate Monohydrate Crystals. The...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Exploring Calcium Oxalate Crystallization: A Constant Composition Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, characterization, and cytotoxicity assay of calcium oxalate dihydrate crystals in various shapes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative analysis of calcium oxalate monohydrate and dihydrate for elucidating the formation mechanism of calcium oxalate kidney stones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Use of Raman Spectroscopy for the Quantitative Analysis of Calcium Oxalate Hydrates: Application for the Analysis of Urinary Stones [opg.optica.org]

The Natural Occurrence of Calcium Oxalate in Plant Tissues: A Technical Guide

Introduction

Calcium oxalate (B1200264) (CaOx) crystals are biominerals found in a vast array of plant species, from algae to angiosperms, and can be located in virtually any tissue or organ.[1][2] The formation of these crystals is a highly regulated biological process, not a simple random precipitation event.[3][4] This process, known as biomineralization, results in crystals of specific shapes and sizes, indicating strict genetic control.[3][4] The presence and characteristics of CaOx crystals are linked to a variety of critical physiological and ecological functions, including calcium regulation, plant defense, and detoxification of heavy metals.[1][5][6] This technical guide provides an in-depth overview of the biosynthesis, function, and distribution of calcium oxalate in plant tissues, along with detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

Chapter 1: Biosynthesis and Formation of Calcium Oxalate Crystals

The formation of CaOx crystals is a complex, genetically programmed process that occurs in specialized cells called crystal idioblasts.[7][8] This process involves the synthesis of oxalic acid and the uptake and sequestration of calcium, culminating in the controlled precipitation of calcium oxalate within the cell's vacuole.[8]

Biosynthesis of Oxalic Acid

Several metabolic pathways for oxalic acid production in plants have been proposed, but mounting evidence points to L-ascorbic acid (Vitamin C) as the primary precursor in most cases.[5][7][9][10] The conversion of L-ascorbic acid to oxalate occurs directly within the crystal idioblast cells.[9][10] Other potential, though less universally accepted, pathways include the oxidation of glycolate/glyoxylate, the hydrolysis of oxaloacetate, and the cleavage of isocitrate.[7][10]

Cellular Mechanism of Crystal Formation

CaOx crystals form within the vacuoles of specialized idioblast cells.[2][8] The process is highly controlled and can be summarized in several key steps.[8] First, calcium ions (Ca²⁺) are transported from the apoplast, via the xylem stream, and accumulate in the idioblasts.[8] These ions are then sequestered into the vacuole.[10] Concurrently, oxalic acid is synthesized within the cell.[9] Inside the vacuole, crystal growth is initiated and shaped by a protein and polysaccharide-rich organic matrix that lines the crystal chambers, ensuring the formation of specific crystal morphologies.[8][11]

References

- 1. quora.com [quora.com]

- 2. Biocrystals in Plants: A Short Review on Biomineralization Processes and the Role of Phototropins into the Uptake of Calcium [mdpi.com]

- 3. Calcium oxalate in plants: formation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. Plant calcium oxalate crystal formation, function, and its impact on human health [journal.hep.com.cn]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Systematic review on raphide morphotype calcium oxalate crystals in angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. connectsci.au [connectsci.au]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

role of calcium oxalate in the pathogenesis of kidney stones

An In-depth Technical Guide on the Role of Calcium Oxalate (B1200264) in the Pathogenesis of Kidney Stones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium oxalate (CaOx) is the primary crystalline constituent of the majority of kidney stones, a prevalent and recurrent urological disorder with significant healthcare and economic impact. The pathogenesis of CaOx nephrolithiasis is a multifactorial process involving a complex interplay of genetic predispositions, dietary factors, and intricate cellular and molecular events within the renal tubules. This guide provides a comprehensive technical overview of the core mechanisms underlying CaOx kidney stone formation, with a focus on recent advancements in our understanding of crystal-cell interactions, downstream signaling cascades, and inflammatory responses. We present key quantitative data in a structured format, detail relevant experimental protocols, and visualize complex biological pathways to facilitate a deeper understanding for researchers and professionals in the field of nephrology and drug development.

Physicochemical Principles of Calcium Oxalate Crystal Formation

The formation of calcium oxalate crystals in urine is a prerequisite for stone development and is governed by the principles of supersaturation, nucleation, growth, and aggregation.

1.1. Supersaturation:

Urine is a complex aqueous solution containing various ions, including calcium and oxalate. When the concentration of these ions exceeds their solubility product, the urine becomes supersaturated, creating a thermodynamic driving force for crystallization. The state of supersaturation is the initial and most critical step in the formation of CaOx crystals.

1.2. Nucleation:

Nucleation is the process by which ions in a supersaturated solution come together to form a stable, solid-phase crystal nucleus. This can occur through two primary mechanisms:

-

Homogeneous Nucleation: Spontaneous formation of a crystal nucleus solely from calcium and oxalate ions. This process requires a high degree of supersaturation.

-

Heterogeneous Nucleation: Formation of a crystal nucleus on a pre-existing surface or template. In the context of the kidney, this can include cell debris, other crystals (such as uric acid), or urinary macromolecules. Heterogeneous nucleation is considered the more common pathway in vivo as it requires a lower level of supersaturation.

1.3. Crystal Growth and Aggregation:

Once a stable nucleus is formed, it can grow by the addition of more calcium and oxalate ions from the supersaturated urine. Subsequently, individual crystals can aggregate to form larger crystalline masses, which is a critical step in the formation of a clinically significant stone. The balance between urinary promoters and inhibitors of crystallization significantly influences these processes.

Cellular Mechanisms of Calcium Oxalate Nephrolithiasis

The interaction of CaOx crystals with renal tubular epithelial cells is a pivotal event in the pathogenesis of kidney stones. This interaction triggers a cascade of cellular responses that contribute to crystal retention, inflammation, and tissue injury.

2.1. Crystal-Cell Adhesion:

The retention of CaOx crystals within the renal tubules is essential for stone formation. This is mediated by the adhesion of crystals to the apical surface of renal epithelial cells. Several molecules have been implicated as crystal adhesion molecules, including:

-

Hyaluronan

-

Osteopontin

-

Sialic acid-containing glycoproteins

2.2. Cellular Injury and Oxidative Stress:

The binding of CaOx crystals to renal tubular cells induces cellular injury and oxidative stress. This is characterized by:

-

Membrane Damage: Physical disruption of the plasma membrane by the sharp edges of the crystals.

-

Reactive Oxygen Species (ROS) Production: Activation of NADPH oxidase and mitochondrial dysfunction, leading to an overproduction of ROS. This oxidative stress further damages cellular components, including lipids, proteins, and DNA.

2.3. Inflammatory Response:

The interaction between CaOx crystals and renal cells triggers a robust inflammatory response, mediated by the activation of the innate immune system. Key events include:

-

NLRP3 Inflammasome Activation: CaOx crystals are recognized as danger-associated molecular patterns (DAMPs) by the NLRP3 inflammasome complex within renal epithelial cells. This leads to the activation of caspase-1 and the subsequent cleavage and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).

-

Chemokine Production: Injured renal cells release chemokines, such as monocyte chemoattractant protein-1 (MCP-1), which recruit macrophages and other immune cells to the site of crystal deposition.

Signaling Pathways in Calcium Oxalate-Induced Renal Injury

Several signaling pathways are activated in renal epithelial cells in response to CaOx crystal exposure, playing a crucial role in the downstream cellular events.

3.1. Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK pathways, including ERK, JNK, and p38, are activated by CaOx-induced oxidative stress. These pathways regulate various cellular processes, including cell proliferation, apoptosis, and inflammation.

3.2. Nuclear Factor-kappa B (NF-κB) Pathway:

NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. CaOx crystals induce the activation of the NF-κB pathway, leading to the production of cytokines and chemokines that amplify the inflammatory response.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pathogenesis of calcium oxalate kidney stones.

| Parameter | Value | Conditions/Notes | Reference |

| Urinary Supersaturation (CaOx) | |||

| Normal Range | 1-5 | Relative Supersaturation Ratio | |

| Stone Formers | > 8 | Relative Supersaturation Ratio | |

| Crystal Adhesion | |||

| Adhesion to MDCK cells (COM crystals) | 35 ± 5 crystals/mm² | 30 min incubation | |

| Inhibition by Osteopontin | 70-80% | 1 µg/mL | |

| Oxidative Stress Markers | |||

| ROS Production (MDCK cells + COM) | 2.5-fold increase | 1 hour exposure | |

| Malondialdehyde (MDA) levels in kidney tissue (rat model) | 1.8-fold increase | Ethylene glycol-induced hyperoxaluria | |

| Inflammatory Markers | |||

| IL-1β Secretion (THP-1 cells + COM) | 150-200 pg/mL | 6 hours exposure | |

| MCP-1 Expression (HK-2 cells + COM) | 4-fold increase | 24 hours exposure |

Table 1: Key quantitative data in calcium oxalate nephrolithiasis research.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of calcium oxalate pathogenesis are provided below.

5.1. In Vitro Crystal Adhesion Assay:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured to confluence on glass coverslips in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Crystal Preparation: Calcium oxalate monohydrate (COM) crystals are synthesized and labeled with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate).

-

Adhesion Assay: The confluent MDCK cell monolayers are incubated with a suspension of fluorescently labeled COM crystals (e.g., 100 µg/mL) for a defined period (e.g., 30 minutes) at 37°C.

-

Washing: Non-adherent crystals are removed by gentle washing with phosphate-buffered saline (PBS).

-

Quantification: The number of adherent crystals is quantified by fluorescence microscopy and image analysis software.

5.2. Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Cell Culture: Human kidney proximal tubular epithelial cells (HK-2) are seeded in a 96-well plate and grown to 80-90% confluence.

-

Fluorescent Probe Loading: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for 30 minutes at 37°C.

-

Crystal Exposure: The cells are then exposed to a suspension of COM crystals (e.g., 200 µg/mL) for various time points.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

5.3. NLRP3 Inflammasome Activation Assay:

-

Cell Culture and Priming: Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA). The cells are then primed with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Crystal Stimulation: The primed cells are stimulated with COM crystals (e.g., 500 µg/mL) for 6 hours.

-

Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cell debris.

-

ELISA: The concentration of secreted IL-1β in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Western Blot: The activation of caspase-1 can be confirmed by Western blot analysis of the cell lysates for the cleaved p20 subunit.

Visualizing a Logical Relationship

The following diagrams illustrate key pathways and experimental workflows in calcium oxalate nephrolithiasis.

Caption: Overview of the pathogenesis of calcium oxalate kidney stones.

Caption: Experimental workflow for an in vitro crystal adhesion assay.

Caption: Signaling pathway of NLRP3 inflammasome activation by CaOx crystals.

Conclusion and Future Directions

The pathogenesis of calcium oxalate kidney stones is a complex process initiated by urine supersaturation and culminating in crystal retention, inflammation, and renal injury. A deeper understanding of the molecular and cellular mechanisms involved is crucial for the development of novel therapeutic strategies. Future research should focus on identifying specific inhibitors of crystal-cell adhesion, modulators of the NLRP3 inflammasome and other inflammatory pathways, and agents that can mitigate oxidative stress in the renal tubules. Targeting these key events holds promise for preventing the formation and recurrence of calcium oxalate kidney stones.

different morphologies of calcium oxalate crystals (raphides, druses)

An In-depth Technical Guide to the Morphologies of Calcium Oxalate (B1200264) Crystals: Raphides and Druses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium oxalate (CaOx) crystals are common biominerals found in a vast array of plant species, existing in various distinct morphologies.[1][2][3] The formation of these crystals is not a simple physicochemical precipitation but a highly regulated process of biomineralization that occurs within specialized cells known as crystal idioblasts.[2][3][4] The morphology, size, and distribution of CaOx crystals are species-specific, indicating strict genetic control over their formation.[4][5] Among the most prevalent and well-studied morphologies are the needle-shaped raphides and the star-like or spherical druse crystals.[1][2][6]

This technical guide provides a comprehensive overview of raphide and druse crystal morphologies, delving into their formation, the signaling pathways involved, quantitative characteristics, and the experimental protocols used for their study. Understanding the intricate mechanisms of CaOx crystallization in plants has significant implications, not only for plant biology, including defense mechanisms and calcium regulation, but also for human health and drug development, particularly in the context of kidney stone formation, which are predominantly composed of calcium oxalate.[7][8]

Morphological and Physicochemical Characteristics

The two primary morphologies of calcium oxalate crystals, raphides and druses, exhibit distinct structural and organizational features. These crystals are typically one of two hydration states: calcium oxalate monohydrate (COM, whewellite) or calcium oxalate dihydrate (COD, weddellite).[8] While it was once thought that morphology was dictated by the hydration state, recent evidence suggests that the shape of the crystal may be independent of this factor.[2]

2.1 Raphides

Raphides are needle-like (acicular) crystals that are often found aggregated in bundles within the vacuoles of idioblast cells.[2][9] Their lengths can vary significantly, from approximately 16 µm to 300 µm in some plants.[10] Electron microscopy has revealed that raphides can have hexagonal or four-sided cross-sections, and some possess grooves or barbs.[6][9] These features are thought to enhance their role in anti-herbivore defense.

2.2 Druses

Druses are composite, globular, or star-shaped (stellate) aggregates of individual crystals.[1][7] They are also formed within the vacuoles of idioblasts. Druse formation occurs later in leaf development compared to raphides and their distribution can be more variable.[6] Druses are often implicated in bulk calcium regulation and sequestration.[6]

Table 1: Comparative Characteristics of Raphide and Druse Crystals

| Feature | Raphides | Druses |

| Morphology | Needle-like (acicular), often bundled[2][10] | Spherical or star-like crystalline aggregates[1][6] |

| Typical Size | Lengths from ~16 µm to 300 µm[10] | Diameter can vary, often appearing as multi-crystal aggregates[1] |

| Cross-Section | Four-sided or hexagonal, sometimes grooved or barbed[6][9] | Composed of multiple individual, angular crystals |

| Cellular Location | Contained within specialized idioblast cells[2] | Formed within specialized idioblast cells[6] |

| Primary Proposed Functions | Defense against herbivory, calcium regulation[2][6] | Bulk calcium regulation and storage, defense[6][7][11] |

| Developmental Timing | Initiated very early in plant development[6] | Form later in the development of true leaves[6] |

Biomineralization: The Formation of Calcium Oxalate Crystals

The formation of CaOx crystals is a biologically controlled process involving the synthesis of oxalic acid, the uptake and transport of calcium, and the regulated nucleation and growth of crystals within a defined cellular microenvironment.[4]

3.1 Oxalic Acid Biosynthesis

Oxalic acid is the precursor to the oxalate anion required for CaOx crystal formation. Several metabolic pathways have been proposed for its synthesis in plants:[12][13]

-

Glycolate (B3277807)/Glyoxylate (B1226380) Oxidation: This pathway involves the oxidation of glycolate to glyoxylate and then to oxalate, a process that can be linked to photorespiration.[12][13]

-

L-Ascorbic Acid Cleavage: The breakdown of ascorbic acid (Vitamin C) is another significant pathway for oxalate production.[1][3]

-

Oxaloacetate Hydrolysis: In mitochondria, oxaloacetate can be hydrolyzed to produce oxalate and acetate.[2][14]

3.2 Calcium Uptake and Transport

Calcium is taken up from the soil by the roots and transported throughout the plant via the xylem.[2] The regulation of cellular calcium levels is critical, as high concentrations of free calcium ions (Ca²⁺) in the cytosol are toxic.[15] Crystal idioblasts are specialized cells that act as high-capacity sinks for calcium.[11][16]

The transport of Ca²⁺ into the crystal idioblast and subsequently into the vacuole is a complex process mediated by various channels and transporters:[16][17]

-

Plasma Membrane Ca²⁺ Channels: Dihydropyridine-type Ca²⁺ channels have been shown to be enriched in crystal idioblasts and are crucial for the influx of calcium from the apoplast into the cell.[16][18]

-

Endoplasmic Reticulum (ER): The ER plays a role in regulating cytoplasmic free Ca²⁺, sequestering it via Ca²⁺-ATPases.[16]

-

Tonoplast (Vacuolar Membrane) Transporters: Specific transporters on the vacuolar membrane facilitate the movement of Ca²⁺ into the vacuole, where crystallization occurs.

3.3 Crystal Growth and Morphology Regulation

Within the vacuole of the idioblast, crystal formation is not random. It occurs within specific membrane-bound compartments or "crystal chambers".[2][5][6] These chambers, along with a matrix of macromolecules such as proteins and polysaccharides, are believed to control the nucleation, growth, and ultimately the final morphology of the CaOx crystals.[1][19] This intricate control mechanism explains the species-specific and consistent crystal shapes observed in nature.[4]

Quantitative Data on Calcium Oxalate Crystal Formation

The formation of raphides and druses is quantitatively influenced by factors such as calcium availability. Studies have demonstrated a direct correlation between external calcium concentration and the number and size of CaOx crystals.

Table 2: Effect of External Calcium Concentration on Crystal Formation in Pistia stratiotes

| Calcium Concentration | Druse Crystal Characteristics | Raphide Crystal Characteristics |

| 0 mM Ca (Deficient) | Fewer and smaller crystals[11] | Formation is completely inhibited[11] |

| 5 mM Ca (Control) | Abundant, normal size[20] | Abundant, normal size[20] |

| 15 mM Ca (High) | Size and number return to or exceed control levels[11] | Size and number exceed control levels[11] |

Data synthesized from studies on Pistia stratiotes.[11][20]

Table 3: Dimensions of Calcium Oxalate Crystals in Select Species

| Plant Species | Crystal Type | Dimensions | Tissue Location |

| Vitis vinifera | Raphide Bundles | Width differs significantly between young and mature petioles[21] | Petiole |

| Vitis vinifera | Druses | Diameter shows no significant difference between young and mature petioles[21] | Petiole |

| Agave americana | Raphides | Hexagonal cross-section[9] | Not specified |

| Dieffenbachia | Raphides | Not specified | Not specified |

| Amaranthus hybridus | Druses | Volume fluctuates diurnally[22] | Mesophyll cells |

Experimental Protocols

The study of CaOx crystals requires specialized methods for their isolation from plant tissues and subsequent characterization.

5.1 Isolation of Calcium Oxalate Crystals from Plant Leaves

This protocol is a generalized procedure based on established methods.[23][24]

-

Homogenization: Grind fresh or frozen plant leaves in a suitable buffer to create a homogenate.

-

Filtration: Filter the homogenate through multiple layers of gauze or nylon mesh to remove large cellular debris.

-

Washing and Enzymatic Digestion:

-

Wash the filtrate repeatedly with buffer and detergents (e.g., Triton X-100) to remove contaminating proteins and pigments.

-

Perform enzymatic digestions (e.g., with cellulase, pectinase) to break down cell wall components.

-

-

Density Gradient Centrifugation: Resuspend the pellet in a high-density solution, such as sodium polytungstate, and centrifuge. The dense CaOx crystals will form a pellet, separating them from lighter cellular components.

-

Final Washing: Wash the purified crystal pellet with deionized water and organic solvents (e.g., methanol, acetone) to remove any remaining soluble contaminants and to aid in drying.

-

Size-Based Separation (Optional): Use filtration with meshes of defined pore sizes to separate different crystal morphologies (e.g., larger druses from smaller raphide fragments).[23]

-

Purity Assessment: Throughout the process, monitor the purity of the crystal preparation using light microscopy. Stains like Coomassie Brilliant Blue can be used to visualize contaminating proteins.[24]

5.2 Characterization Techniques

Once isolated, the crystals can be characterized using a variety of analytical methods.

-

Polarized Light Microscopy: A rapid method for visualizing and quantifying crystals in plant tissues or isolated samples. Birefringent CaOx crystals appear bright against a dark background.[20]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and three-dimensional structure of the crystals.[6]

-

Transmission Electron Microscopy (TEM): Used to study the ultrastructural details of crystal development within the idioblast and the crystal chambers.[6]

-

X-ray Diffraction (XRD): A definitive technique to determine the crystalline composition and hydration state (whewellite vs. weddellite) of the isolated crystals.[25]

-

Infrared (IR) and Raman Spectroscopy: These spectroscopic techniques provide information about the chemical bonds present and can be used to identify calcium oxalate and its hydration state.[10][25]

Relevance to Drug Development and Human Health

The study of plant-derived CaOx crystals has direct relevance to the field of drug development and human toxicology.

-

Kidney Stone Disease: The vast majority of human kidney stones are composed of calcium oxalate monohydrate.[8][26] Understanding the biological mechanisms that plants use to control CaOx crystallization—including the roles of specific proteins and macromolecules—can provide valuable insights into preventing pathological crystallization in humans.[27] Plant extracts have been traditionally used for the treatment of kidney stones, and modern research aims to identify specific inhibitory compounds.

-

Toxicology and Pharmacokinetics: Many medicinal plants contain high levels of CaOx crystals. Ingesting plants with abundant raphides can cause immediate irritation and pain in the mouth and throat, which can affect the absorption and bioavailability of orally administered phytopharmaceuticals.[7] The presence of high oxalate content in plant-based drugs can also pose a risk for individuals predisposed to kidney stone formation.[28][29]

-

Drug Delivery: The unique, uniform, and porous structures of some biogenic crystals are being explored for potential applications in drug delivery systems. While not yet applied to CaOx, the principles of biomineralization could inspire novel material designs.

Conclusion

Raphides and druses represent two distinct and highly regulated morphological outcomes of calcium oxalate biomineralization in plants. Their formation is a complex, multi-step process involving controlled oxalic acid synthesis, precise calcium transport, and macromolecularly-guided crystal nucleation and growth within specialized idioblast cells. A thorough understanding of these mechanisms, facilitated by robust experimental protocols for isolation and characterization, is essential for advancing our knowledge of plant biology. Furthermore, this knowledge provides a valuable bio-inspired framework for addressing critical challenges in human health, particularly in the prevention and treatment of calcium oxalate-related pathologies such as kidney stone disease. The continued investigation into the signaling pathways and genetic determinants of crystal morphology in plants holds significant promise for future therapeutic and biotechnological innovations.

References

- 1. Druse (botany) - Wikipedia [en.wikipedia.org]

- 2. Systematic review on raphide morphotype calcium oxalate crystals in angiosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Calcium oxalate in plants: formation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cellular Ultrastructure and Crystal Development in Amorphophallus (Araceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Brightfield Gallery - Druse Crystals [micro.magnet.fsu.edu]

- 8. Calcium oxalate - Wikipedia [en.wikipedia.org]

- 9. Raphide - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Expression Analysis of Oxalate Metabolic Pathway Genes Reveals Oxalate Regulation Patterns in Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biogenesis of Oxalate in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. Calcium Channels are Involved in Calcium Oxalate Crystal Formation in Specialized Cells of Pistia stratiotes L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Calcium channels and transporters: Roles in response to biotic and abiotic stresses [frontiersin.org]

- 18. Calcium channels are involved in calcium oxalate crystal formation in specialized cells of Pistia stratiotes L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Calcium oxalate crystals in tomato and tobacco plants: morphology and in vitro interactions of crystal-associated macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thieme E-Journals - Plant Biology / Abstract [thieme-connect.com]

- 21. researchgate.net [researchgate.net]

- 22. botany.one [botany.one]

- 23. Method for CaOx crystals isolation from plant leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. urofrance.org [urofrance.org]

- 27. Inhibitors of Calcium Oxalate Crystallization for the Treatment of Oxalate Nephropathies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Calcium oxalate monohydrate, a metabolite of ethylene glycol, is toxic for rat renal mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Are calcium oxalate crystals involved in the mechanism of acute renal failure in ethylene glycol poisoning? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Calcium Oxalate: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Calcium oxalate (B1200264) (CaC₂O₄), a salt of calcium and oxalic acid, is a compound of significant interest across various scientific disciplines, primarily due to its low solubility in aqueous solutions and its role as the principal component of the most common type of kidney stones.[1][2] Understanding the solubility of calcium oxalate in different solvent systems is crucial for the development of therapeutic strategies for nephrolithiasis, as well as for applications in food science and industrial processes. This technical guide provides a detailed overview of the solubility of calcium oxalate in various solvents, outlines experimental protocols for its determination, and presents key concepts through visual diagrams.

Physicochemical Properties of Calcium Oxalate

Calcium oxalate exists in three hydrated forms: monohydrate (CaC₂O₄·H₂O, whewellite), dihydrate (CaC₂O₄·2H₂O, weddellite), and trihydrate (CaC₂O₄·3H₂O, caoxite). The monohydrate is the most stable and least soluble form.[3][4] The solubility of these hydrates increases with the degree of hydration.[3]

Solubility of Calcium Oxalate in Aqueous Solutions

Calcium oxalate is sparingly soluble in water. Its solubility is governed by the solubility product constant (Ksp), which represents the equilibrium between the solid salt and its constituent ions in a saturated solution.

CaC₂O₄(s) ⇌ Ca²⁺(aq) + C₂O₄²⁻(aq)

The Ksp for calcium oxalate monohydrate at 25°C is approximately 2.3 x 10⁻⁹ mol²/L².[5] This low value underscores its poor solubility in pure water.

Solubility in Water

The solubility of calcium oxalate in water is very low. At 20°C, the solubility is reported to be 0.61 mg per 100 g of water.[1] Another source indicates a solubility of 0.67 mg per liter.[6]

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Reference |

| Water | 20 | 0.61 mg / 100 g | 4.76 x 10⁻⁵ | [1] |

| Water | 25 | 7.36 x 10⁻⁴ g / 100 mL | 5.04 x 10⁻⁵ | [7] |

| Water | - | 4.47 x 10⁻⁵ mol/dm³ | 4.47 x 10⁻⁵ | [8] |

Table 1: Solubility of Calcium Oxalate in Water

Effect of pH on Solubility

The solubility of calcium oxalate is significantly influenced by the pH of the solution.

In acidic solutions, the oxalate ion (C₂O₄²⁻), a weak base, reacts with hydrogen ions (H⁺) to form the hydrogen oxalate ion (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This consumption of oxalate ions shifts the dissolution equilibrium of calcium oxalate to the right, leading to a notable increase in its solubility.[8][9][10]

C₂O₄²⁻(aq) + H⁺(aq) ⇌ HC₂O₄⁻(aq) HC₂O₄⁻(aq) + H⁺(aq) ⇌ H₂C₂O₄(aq)

As a result, calcium oxalate is more soluble in acidic solutions than in neutral or alkaline solutions.[9][11] For instance, the molar solubility of calcium oxalate is calculated to be 1.14 x 10⁻⁴ M at pH 7.00 and increases to 4.90 x 10⁻⁴ M at pH 3.00.[9] Strong acids like hydrochloric acid and nitric acid are effective in dissolving calcium oxalate.[3]

| pH | Molar Solubility (mol/L) | Reference |

| 7.00 | 1.14 x 10⁻⁴ | [9] |

| 6.0 | 8.847 x 10⁻⁴ | [4] |

| 3.00 | 4.90 x 10⁻⁴ | [9] |

| 3.00 (in 0.1 M H⁺) | 2.57 x 10⁻³ | [8] |

Table 2: Molar Solubility of Calcium Oxalate at Different Acidic pH Values

In alkaline solutions, the concentration of hydrogen ions is low, which means the protonation of the oxalate ion is suppressed. Consequently, the solubility of calcium oxalate is not enhanced and remains low.[11] In fact, at higher pH values (9.0 and 10.6), the solubility is significantly lower than at a pH of 6.0.[4]

| pH | Molar Solubility (mol/L) | Reference |

| 9.0 | 1.43 x 10⁻⁴ | [4] |

| 10.6 | 2.11 x 10⁻⁴ | [4] |

Table 3: Molar Solubility of Calcium Oxalate at Alkaline pH Values

Solubility in the Presence of Chelating Agents

Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can significantly increase the solubility of calcium oxalate.[12][13] EDTA forms a stable, water-soluble complex with calcium ions (Ca²⁺). This process, known as chelation, effectively removes free calcium ions from the solution. According to Le Chatelier's principle, the reduction in the concentration of a product (Ca²⁺) shifts the dissolution equilibrium to the right, promoting the dissolution of more solid calcium oxalate.[13]

CaC₂O₄(s) ⇌ Ca²⁺(aq) + C₂O₄²⁻(aq) Ca²⁺(aq) + EDTA⁴⁻(aq) ⇌ [Ca(EDTA)]²⁻(aq)

The effectiveness of EDTA in dissolving calcium oxalate is dependent on both its concentration and the pH of the solution.[12][14] Higher concentrations of EDTA and a higher pH (e.g., pH 10.0 compared to 7.5) lead to a faster rate of dissolution.[12] The addition of a buffer, such as triethanolamine, to EDTA solutions can further enhance the solubility of calcium oxalate monohydrate.[15][16]

| Solvent System | pH | Temperature (°C) | Solubility (g/L) | Reference |

| EDTA Solution | 8.0 | 37 | 22.5 | [15] |

| EDTA Solution | 8.5 | 37 | 24.5 | [15] |

Table 4: Solubility of Calcium Oxalate Monohydrate in EDTA Solutions

Solubility in Organic Solvents

The solubility of calcium oxalate has also been investigated in various organic solvents.

Alcohols

The solubility of calcium oxalate in a series of 1-alkanols (from methanol (B129727) to n-decanol) was found to be highest in methanol and to decrease with a decrease in the dielectric constant of the alcohol.[17]

Ethanol-Water Mixtures

In ethanol-water mixtures, the solubility of calcium oxalate increases with a higher water content, which corresponds to an increasing dielectric constant of the mixture.[17]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of calcium oxalate. The following outlines a general workflow and specific protocols.

Preparation of a Saturated Solution

-

Add Excess Solute: Add an excess amount of solid calcium oxalate to the solvent of interest in a suitable vessel (e.g., a flask or beaker).

-

Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally; however, overnight agitation is often sufficient.[18]

Phase Separation

-

Filtration or Centrifugation: Separate the undissolved solid calcium oxalate from the saturated solution. This can be achieved by filtration through a fine-pore filter paper or membrane filter (e.g., 0.22 µm) or by centrifugation.[18]

Analysis of Solute Concentration

The concentration of calcium or oxalate ions in the clear, saturated solution can be determined using various analytical techniques.

This method determines the concentration of oxalate ions.

-

Acidification: Take a known volume of the saturated calcium oxalate solution and acidify it with sulfuric acid (e.g., 0.5 N H₂SO₄).[19]

-

Heating: Heat the acidified solution to approximately 80°C.[18]

-

Titration: Titrate the hot solution with a standardized solution of potassium permanganate (B83412) (KMnO₄) until a faint, persistent pink color is observed.[4][19]

-

Calculation: The concentration of oxalate can be calculated from the volume and concentration of the KMnO₄ solution used.

This method involves precipitating the calcium as calcium oxalate, followed by weighing.

-

Sample Preparation: Dissolve a known amount of a calcium-containing sample in an acidic solution (e.g., hydrochloric acid).[20][21]

-

Precipitation: Heat the solution and add an excess of ammonium (B1175870) oxalate solution to precipitate calcium oxalate.[20][21]

-

pH Adjustment: Slowly add an ammonia (B1221849) solution to raise the pH and ensure complete precipitation.[20][21]

-

Digestion: Allow the precipitate to stand for a period to promote the formation of larger, more easily filterable crystals.[20]

-

Filtration and Washing: Filter the precipitate and wash it with a dilute ammonium oxalate solution and then with cold water to remove impurities.[20][22]

-

Drying and Weighing: Dry the precipitate to a constant weight at a specific temperature (e.g., 105-110°C) and weigh it.[20][21] The mass of calcium can then be calculated from the mass of the calcium oxalate precipitate.

These instrumental methods can be used to directly measure the concentration of calcium ions in the saturated solution.[3][4]

-

Sample Preparation: The saturated solution may need to be diluted to fall within the linear range of the instrument.

-

Measurement: Analyze the prepared sample using a calibrated AAS or ICP-OES instrument to determine the calcium concentration.

Conclusion

The solubility of calcium oxalate is a complex phenomenon influenced by a multitude of factors, most notably pH and the presence of chelating agents. While sparingly soluble in pure water and alkaline solutions, its solubility is markedly increased in acidic environments and in the presence of substances like EDTA that form stable complexes with calcium ions. A thorough understanding of these solubility characteristics is paramount for professionals in drug development aiming to create effective treatments for calcium oxalate-based kidney stones and for researchers in various fields where the dissolution or prevention of calcium oxalate precipitation is a key concern. The experimental protocols outlined in this guide provide a framework for the accurate determination of calcium oxalate solubility in diverse solvent systems.

References

- 1. Calcium oxalate - Wikipedia [en.wikipedia.org]

- 2. Kidney stone disease - Wikipedia [en.wikipedia.org]

- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 4. A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures [mdpi.com]

- 5. homework.study.com [homework.study.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Calcium oxalate has a solubility of 4.47 \times 10^{-5}\ \mathrm{mol\ dm^.. [askfilo.com]

- 9. scribd.com [scribd.com]

- 10. homework.study.com [homework.study.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of dissolution of calcium oxalate calculi with calcium-chelating irrigating solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciencing.com [sciencing.com]

- 14. auajournals.org [auajournals.org]

- 15. Solubility of calcium oxalate monohydrate and hydroxyapatite in EDTA solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Solubility of calcium oxalate in 1-alkanols and ethanol--water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. scielo.br [scielo.br]

- 20. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

- 21. staff.buffalostate.edu [staff.buffalostate.edu]

- 22. scribd.com [scribd.com]

An In-depth Technical Guide to the Thermodynamic Stability of Calcium Oxalate Hydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium oxalate (B1200264) exists in three hydrated forms: calcium oxalate monohydrate (COM), calcium oxalate dihydrate (COD), and calcium oxalate trihydrate (COT). The thermodynamic stability of these hydrates is a critical factor in various fields, including geology, industrial processes, and most notably, in human health, where they are the primary constituents of kidney stones. Understanding the relative stabilities and the transitions between these phases is paramount for developing effective strategies for the prevention and treatment of nephrolithiasis. This technical guide provides a comprehensive overview of the thermodynamic properties, phase transitions, and experimental methodologies used to characterize these crystalline forms.

Thermodynamic Stability of Calcium Oxalate Hydrates

The thermodynamic stability of the calcium oxalate hydrates follows the order: COM > COD > COT. Calcium oxalate monohydrate (whewellite) is the most thermodynamically stable form under ambient conditions[1]. The dihydrate (weddellite) and trihydrate (caoxite) are metastable phases that can transform into the more stable monohydrate over time or with changes in environmental conditions such as temperature and humidity[1][2].

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters for the three calcium oxalate hydrates. It is important to note that while data for COM is well-established, values for COD and COT, particularly for Gibbs free energy of formation and standard molar entropy, are less commonly reported and may be subject to greater uncertainty.

| Thermodynamic Parameter | Calcium Oxalate Monohydrate (COM) | Calcium Oxalate Dihydrate (COD) | Calcium Oxalate Trihydrate (COT) |

| Formula | CaC₂O₄·H₂O | CaC₂O₄·2H₂O | CaC₂O₄·3H₂O |

| Molar Mass ( g/mol ) | 146.11 | 164.13 | 182.14[3] |

| Crystal System | Monoclinic | Tetragonal[4] | Triclinic[2] |

| Standard Enthalpy of Formation (ΔfH⁰) (kJ/mol) | -1670[5] | -1984[6] | -2296[6] |

| Standard Gibbs Free Energy of Formation (ΔfG⁰) (kJ/mol) | -1509[5] | Not explicitly found | Not explicitly found |

| Standard Molar Entropy (S⁰) (J/mol·K) | 156[5] | Not explicitly found | Not explicitly found |

| Solubility Product (Ksp) at 25°C | 2.3 x 10⁻⁹[7] | Higher than COM[8] | Higher than COM and COD |

| Enthalpy of Dissolution (ΔdissH) (kJ/mol) | 21.1[6] | 20.8[6] | 31.7[6] |

| Enthalpy of Dehydration (ΔdehH) (kJ/mol) | 66.5 (for 1 H₂O)[6] | 83.6 (for 2 H₂O)[6] | 143.9 (for 3 H₂O)[6] |

Phase Transitions and Influencing Factors

The transformation between the different calcium oxalate hydrates is a critical aspect of their chemistry. These transitions are influenced by a variety of factors, including temperature, humidity, and the presence of certain ions or molecules that can act as inhibitors or promoters.

Dehydration Pathways

Heating of the calcium oxalate hydrates leads to sequential dehydration, ultimately forming anhydrous calcium oxalate (CaC₂O₄).

-

COT to COM/COD: Calcium oxalate trihydrate is the least stable and readily loses water to form either COD or directly to COM.

-

COD to COM: Calcium oxalate dihydrate transforms into the more stable monohydrate. This transformation can occur upon heating or even at room temperature over time, and is influenced by relative humidity[1].

-

COM to Anhydrous CaC₂O₄: Further heating of calcium oxalate monohydrate results in the loss of its single water molecule to form anhydrous calcium oxalate.

The following diagram illustrates the logical relationship of the phase transitions between the calcium oxalate hydrates.

Experimental Protocols

Accurate characterization of the thermodynamic properties of calcium oxalate hydrates relies on precise experimental techniques. This section details the methodologies for the synthesis of the different hydrates and their analysis using key instrumental methods.

Synthesis of Calcium Oxalate Hydrates

1. Synthesis of Calcium Oxalate Monohydrate (Whewellite)

-

Principle: Precipitation of COM is favored at higher temperatures and lower supersaturation.

-

Procedure:

-

Prepare equimolar solutions of calcium chloride (CaCl₂) and sodium oxalate (Na₂C₂O₄) (e.g., 0.1 M).

-

Heat both solutions to a controlled temperature (e.g., 60 °C).

-

Slowly add the sodium oxalate solution to the calcium chloride solution with constant stirring.

-

Maintain the temperature and stirring for a designated period (e.g., 2 hours) to allow for crystal growth.

-

Filter the resulting precipitate, wash with deionized water to remove any soluble impurities, and then with ethanol.

-

Dry the crystals in an oven at a low temperature (e.g., 40 °C) to prevent dehydration.

-

2. Synthesis of Calcium Oxalate Dihydrate (Weddellite)

-

Principle: COD formation is favored at lower temperatures and in the presence of an excess of calcium ions.

-

Procedure:

-

Prepare a solution of calcium chloride and a separate solution of sodium oxalate. The concentration of the calcium chloride solution should be in excess (e.g., 0.2 M CaCl₂ and 0.05 M Na₂C₂O₄).

-

Cool both solutions in an ice bath to approximately 4 °C.

-

Slowly add the sodium oxalate solution to the stirred calcium chloride solution while maintaining the low temperature.

-

Continue stirring for a period (e.g., 1 hour) in the ice bath.

-

Quickly filter the precipitate in a cold environment, wash with ice-cold deionized water, and then with ethanol.

-

Dry the crystals at room temperature in a desiccator.

-

3. Synthesis of Calcium Oxalate Trihydrate (Caoxite)

-

Principle: COT is the least stable hydrate (B1144303) and its synthesis requires specific conditions, often involving slow hydrolysis of an oxalate ester in the presence of a calcium source.

-

Procedure: [9]

-

Prepare a dilute aqueous solution of diethyl oxalate (e.g., 3% by volume).

-

Add a stoichiometric amount of finely ground calcite (CaCO₃) crystals to the diethyl oxalate solution in a sealed flask.

-

Allow the reaction to proceed for several days (e.g., 7 days) at room temperature with occasional gentle stirring. The slow hydrolysis of diethyl oxalate will generate oxalic acid, which then reacts with the calcite.

-

After the reaction period, separate the solid phase by filtration.

-

Gently wash the crystals with deionized water and ethanol.

-

Dry the product at room temperature.

-

The following diagram illustrates a general experimental workflow for the synthesis and characterization of calcium oxalate hydrates.

Instrumental Analysis Protocols

1. Powder X-ray Diffraction (PXRD)

-

Objective: To identify the crystalline phase (COM, COD, or COT) and to determine the crystal structure and purity of the synthesized material.

-

Protocol:

-

Sample Preparation: Finely grind a small amount of the dried calcium oxalate hydrate sample to ensure random orientation of the crystallites.

-

Instrument Setup: Use a powder diffractometer with a standard X-ray source (e.g., Cu Kα radiation).

-

Data Collection: Scan the sample over a relevant 2θ range (e.g., 5° to 60°) with a defined step size and collection time.

-

Data Analysis: Compare the resulting diffraction pattern with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the specific hydrate phase(s) present. Rietveld refinement can be used for quantitative phase analysis and to obtain detailed crystallographic information.

-

2. Thermogravimetric Analysis (TGA)

-

Objective: To determine the water content of the hydrates and to study their thermal decomposition profiles.

-

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 900 °C).

-

Data Analysis: Analyze the resulting plot of mass loss versus temperature. The distinct steps in the TGA curve correspond to the loss of water molecules and subsequent decomposition of the anhydrous calcium oxalate. The percentage mass loss at each step can be used to confirm the hydration state.

-

3. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the enthalpy changes associated with phase transitions and dehydration events, providing quantitative data on the thermodynamic stability.

-

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan, sometimes with a pinhole to allow for the escape of evolved gases.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over the temperature range of interest.

-

Data Analysis: The resulting DSC curve shows endothermic or exothermic peaks corresponding to thermal events. The area under a peak is proportional to the enthalpy change (ΔH) of the transition. Calibration with a standard of known melting point and enthalpy of fusion is required for accurate quantitative measurements.

-

Conclusion

The thermodynamic stability of calcium oxalate hydrates is a complex interplay of their intrinsic crystal structures and the surrounding environmental conditions. Calcium oxalate monohydrate stands out as the most stable phase, with the dihydrate and trihydrate forms being metastable intermediates. A thorough understanding of their thermodynamic properties and the kinetics of their interconversion is essential for researchers and professionals in fields ranging from medicine to materials science. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and characterization of these important biominerals, enabling further research into their roles in pathological mineralization and the development of novel therapeutic interventions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. air.unimi.it [air.unimi.it]

- 3. Solubility Product Constants Ksp at 25°C [aqion.de]

- 4. Weddellite - Wikipedia [en.wikipedia.org]

- 5. calcium oxalate monohydrate [chemister.ru]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Growth and characterization of calcium oxalate dihydrate crystals (weddellite) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

The Formation of Calcium Oxalate Biominerals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biomineralization, the process by which living organisms produce minerals, is a fundamental phenomenon with wide-ranging implications, from the formation of skeletons and shells to the pathological development of kidney stones. Among the various biominerals, calcium oxalate (B1200264) (CaOx) holds a significant position due to its prevalence in a vast array of organisms, including vertebrates, plants, fungi, and bacteria. In humans, the formation of calcium oxalate crystals is the primary cause of kidney stones, a painful and recurrent condition with a significant healthcare burden. In plants, CaOx crystals play crucial roles in calcium regulation, heavy metal detoxification, and defense against herbivores. Understanding the intricate molecular mechanisms that govern CaOx biomineralization is paramount for developing effective therapeutic strategies against nephrolithiasis and for harnessing the potential of these biominerals in various applications. This technical guide provides an in-depth exploration of the core processes of calcium oxalate biomineralization, with a focus on the molecular players, signaling pathways, and experimental methodologies used to investigate these complex systems.

Core Mechanisms of Calcium Oxalate Biomineralization

The formation of calcium oxalate crystals is a multi-step process that begins with the supersaturation of calcium and oxalate ions in a biological fluid. This supersaturation drives the nucleation of crystals, which then grow and can aggregate to form larger structures. While the fundamental principles of crystallization apply, in biological systems, this process is tightly regulated by a host of organic macromolecules, primarily proteins, that can either promote or inhibit crystal formation.

Nucleation, Growth, and Aggregation

The initial event in CaOx stone formation is the precipitation of ionized calcium and oxalate from supersaturated urine to form calcium oxalate monohydrate (COM) crystals.[1] Once formed, these crystals can reside in the renal system, grow, and aggregate with other crystals, eventually forming a large mass that can become trapped.[2] In plants, CaOx crystals are formed in specialized cells called idioblasts, often within vacuoles.[3] The morphology of these crystals, which can include raphides, druses, styloids, and prisms, is species-specific, suggesting a high degree of genetic regulation.[3][4]

The Role of Proteins in Modulating Crystallization

A vast number of proteins have been identified within the matrix of calcium oxalate kidney stones, suggesting their critical role in stone formation.[5][6] These proteins can act as either inhibitors or promoters of crystallization.

-

Inhibitors: Many urinary proteins, such as osteopontin (B1167477) and Tamm-Horsfall protein, can inhibit the nucleation, growth, and aggregation of CaOx crystals.[7][8] They often function by adsorbing to the crystal surface, thereby blocking further addition of ions.[8] Citrate, a small molecule, is also a well-known inhibitor of CaOx crystal formation and is used therapeutically.[9][10]

-

Promoters: Conversely, some proteins can promote crystallization. It has been proposed that the aggregation of strongly polyanionic and polycationic proteins may trigger COM stone formation.[5]

The proteomic analysis of kidney stones has revealed a complex mixture of proteins, many of which are involved in inflammatory processes, suggesting that inflammation plays a significant role in stone formation.[1][11]

Biomineralization Across Different Kingdoms

Plants: Calcium oxalate crystals are found in over 215 plant families and serve various functions, including calcium regulation, detoxification of heavy metals, and defense against herbivores.[3][12] The formation of these crystals is a genetically controlled process that occurs in specialized cells.[13]

Fungi: Many fungi, particularly those in forest ecosystems, produce CaOx crystals on their hyphae.[14] This process is thought to regulate intracellular pH and calcium levels and plays a role in nutrient cycling in the soil.[14] Fungi can also be involved in the formation of calcretes through the biomineralization of calcium oxalate.[15]

Bacteria: While some bacteria, like Oxalobacter formigenes, can degrade oxalate and may protect against kidney stone formation, other uropathogenic bacteria can promote the growth and aggregation of CaOx crystals.[16][17][18] Bacterial components can provide a nidus for crystal nucleation.[19]

Metabolic and Signaling Pathways

The availability of oxalate is a critical factor in calcium oxalate biomineralization. In humans, oxalate is derived from both endogenous production and dietary intake.

Endogenous Oxalate Synthesis

The liver is the primary site of endogenous oxalate production.[20] The main precursors for oxalate synthesis are ascorbic acid (vitamin C) and glyoxylate.[20][21] Several key enzymes, including alcohol dehydrogenase 1 (ADH-1), lactate (B86563) dehydrogenase (LDH), and hydroxyacid oxidase 1 (HAO-1), are involved in these metabolic pathways.[21] Genetic defects in these enzymes can lead to primary hyperoxaluria, a condition characterized by excessive oxalate production and recurrent kidney stone formation.

dot

Caption: Key pathways of endogenous oxalate synthesis in humans.

Signaling in Renal Cell Injury

The interaction of CaOx crystals with renal tubular cells can trigger intracellular signaling cascades that lead to cell injury and inflammation. This damage, in turn, can create more sites for crystal attachment, perpetuating a cycle of stone formation.[22][23] Proteomic studies of renal cells exposed to COM crystals have shown alterations in proteins involved in various cellular processes, including protein biosynthesis, ATP synthesis, and cell structure.[23]

dot

Caption: Signaling cascade initiated by calcium oxalate crystal interaction with renal cells.

Data Presentation

Proteins Identified in Calcium Oxalate Kidney Stone Matrix

The following table summarizes a selection of proteins frequently identified in the matrix of calcium oxalate kidney stones through proteomic analyses.

| Protein Category | Examples | Putative Role in Stone Formation |

| Inflammatory/Immune Response | S100-A8, S100-A9, Osteopontin | Promote inflammation and crystal aggregation |

| Coagulation Factors | Prothrombin | May promote crystal aggregation |

| Extracellular Matrix | Collagen, Fibronectin | Can act as a scaffold for crystal attachment |

| Chaperones | Heat shock proteins | Involved in cellular stress response to crystals |

| Inhibitors | Tamm-Horsfall glycoprotein, Bikunin | Inhibit crystal growth and aggregation |

This table is a representative summary. For a comprehensive list of identified proteins, refer to proteomic databases and specific research articles.[1][11]

Effect of Fungal Culture Conditions on Calcium Oxalate Formation